2-(3-iodopropoxy)tetrahydro-2H-pyran
Overview
Description
2-(3-Iodopropoxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C8H15IO2 It is a derivative of tetrahydro-2H-pyran, where an iodopropoxy group is attached to the second carbon of the pyran ring
Scientific Research Applications
2-(3-Iodopropoxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving iodine-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-iodopropoxy)tetrahydro-2H-pyran typically involves the reaction of 2-iodoethanol with 3,4-dihydro-2H-pyran in the presence of a base such as cesium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodopropoxy)tetrahydro-2H-pyran can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the pyran ring or the iodopropoxy group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or alkoxides. These reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation reactions can produce alcohols or ketones.
Mechanism of Action
The mechanism of action of 2-(3-iodopropoxy)tetrahydro-2H-pyran depends on its specific application. In general, the compound can interact with various molecular targets through its iodopropoxy group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodopropyltetrahydro-2H-pyran-2-yl ether
- 2-(3-Iodopropoxy)oxane
- 3-(Tetrahydro-2H-pyran-2-yloxy)propyl iodide
Uniqueness
2-(3-Iodopropoxy)tetrahydro-2H-pyran is unique due to the presence of the iodopropoxy group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in the synthesis of specialized molecules and in the study of iodine-containing compounds in various scientific fields.
Properties
IUPAC Name |
2-(3-iodopropoxy)oxane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15IO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUGTWGUWOJILO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452714 | |
Record name | 2-(3-iodopropoxy)tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52103-12-5 | |
Record name | 2-(3-iodopropoxy)tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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